Cas no 10027-70-0 (2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride)

2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride 化学的及び物理的性質
名前と識別子
-
- Ethanesulfonothioicacid, 2-amino-, S-(2-aminoethyl) ester, hydrochloride (1:2)
- 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride
- 2-(2-aminoethylsulfonylsulfanyl)ethanamine
- AEAETS
- 2-AMino-ethanesulfonothioic Acid S-(2-AMinoethyl) Ester Hydrochloride
- NCGC00014914
- cystamine-S,S-dioxide
- S-(2-Aminoethyl) 2-aminoethanesulfonothioate
- NCI60_004292
- NSC528168
- S-(2-Aminoethyl)2-aminoethanesulfonothioate
- NCIStruc2_000983
- SCHEMBL4018166
- CCG-36764
- NCI528168
- 2-[(2-aminoethanesulfonyl)sulfanyl]ethan-1-amine
- NSC-528168
- CHEMBL1411214
- 10027-70-0
- 2-aminoethyl 2'-aminoethanethiolsulfonate
- MFCD01863149
- NCIStruc1_000714
- AKOS006279349
- NCGC00098015-01
- 2458-50-6
- NCGC00014914-02
-
- インチ: InChI=1S/C4H12N2O2S2/c5-1-3-9-10(7,8)4-2-6/h1-6H2
- InChIKey: WCKKVBDZUVPNNY-UHFFFAOYSA-N
- SMILES: NCCSS(CCN)(=O)=O
計算された属性
- 精确分子量: 220.01100
- 同位素质量: 220.011
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 11
- 回転可能化学結合数: 5
- 複雑さ: 161
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.8
- トポロジー分子極性表面積: 120A^2
じっけんとくせい
- 密度みつど: 1.345
- ゆうかいてん: 165-166°C
- Boiling Point: 394.2°Cat760mmHg
- フラッシュポイント: 192.2°C
- PSA: 119.86000
- LogP: 2.25020
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride Security Information
- 储存条件:-20°C Freezer
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A608825-100mg |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 100mg |
$ 138.00 | 2023-09-08 | ||
TRC | A608825-250mg |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 250mg |
$ 333.00 | 2023-04-19 | ||
TRC | A608825-500mg |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 500mg |
$ 603.00 | 2023-04-19 | ||
TRC | A608825-1000mg |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 1g |
$ 1068.00 | 2023-04-19 | ||
TRC | A608825-50mg |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 50mg |
$ 115.00 | 2023-04-19 | ||
TRC | A608825-1g |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride |
10027-70-0 | 1g |
$ 875.00 | 2022-06-08 |
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride 関連文献
-
Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
-
Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
-
Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
-
Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochlorideに関する追加情報
Recent Advances in the Study of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride (CAS: 10027-70-0)
The compound 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride (CAS: 10027-70-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, known for its unique thiosulfonate functional group, has been explored for its potential applications in drug delivery, protein modification, and as a reactive intermediate in synthetic chemistry. Recent studies have focused on its role in redox biology, where it serves as a precursor for generating reactive sulfur species (RSS), which are critical in cellular signaling and oxidative stress responses.
One of the key findings from the latest research is the compound's ability to act as a thiol-blocking agent, which can be leveraged for the selective modification of cysteine residues in proteins. This property has been exploited in the development of novel bioconjugation strategies, enabling the site-specific labeling of proteins for therapeutic and diagnostic purposes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride in the synthesis of antibody-drug conjugates (ADCs), highlighting its potential in targeted cancer therapy.
Another area of interest is the compound's role in modulating cellular redox homeostasis. Research conducted by Smith et al. (2024) revealed that 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride can induce the release of hydrogen sulfide (H2S) under physiological conditions, a feature that has implications for treating diseases associated with oxidative stress, such as cardiovascular disorders and neurodegenerative conditions. The study utilized advanced mass spectrometry techniques to track the release kinetics of H2S, providing valuable insights into the compound's mechanism of action.
In addition to its biological applications, recent synthetic chemistry studies have explored the use of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride as a building block for the preparation of sulfur-containing heterocycles. These heterocycles are of particular interest due to their presence in many FDA-approved drugs. A 2024 paper in Organic Letters detailed a novel one-pot synthesis method using this compound to generate thiazolidine derivatives, which exhibit antimicrobial and anti-inflammatory properties.
Despite these promising developments, challenges remain in optimizing the stability and bioavailability of 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride for clinical applications. Current research is focused on derivatization strategies to enhance its pharmacokinetic properties while retaining its reactivity. Collaborative efforts between academic and industrial researchers are expected to drive further innovations in this area, paving the way for new therapeutic agents and diagnostic tools.
In conclusion, the latest research on 2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride (CAS: 10027-70-0) underscores its versatility and potential in chemical biology and pharmaceutical sciences. From its role in redox biology to its applications in drug development, this compound continues to be a valuable tool for researchers. Future studies will likely explore its utility in emerging fields such as proteomics and precision medicine, further expanding its impact on the life sciences.
10027-70-0 (2-Aminoethyl 2-Aminoethanethiosulfonate Dihydrochloride) Related Products
- 2383647-27-4(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpyridine-2-carboxylic acid)
- 176977-37-0(((4-((4-Ethynylphenyl)ethynyl)phenyl)-ethynyl)triisopropylsilane)
- 2171573-73-0(tert-butyl 3-(1-amino-3,3-dimethylcyclobutyl)-3-hydroxypiperidine-1-carboxylate)
- 1319206-72-8(N-1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-ylnaphthalene-2-carboxamide)
- 1105626-26-3(1-(Pyrrolidine-2-carbonyl)azepane)
- 2034508-06-8(2-ethoxy-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}benzamide)
- 6509-07-5(dimethyloxirane-2-carbonitrile)
- 1344741-50-9(1-(3-chlorophenyl)-3-ethoxyprop-2-en-1-one)
- 886956-14-5(1-4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl-2-(4-methylbenzenesulfonyl)ethan-1-one)
- 2305466-99-1(N-[2-Fluoro-4-[(4-methyl-3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide)




